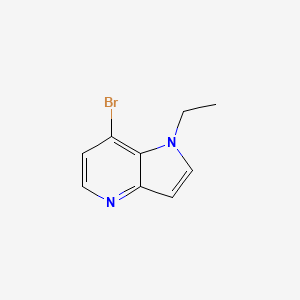
7-Bromo-1-ethyl-4-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-ethyl-4-azaindole is a heterocyclic organic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom at the 7-position and an ethyl group at the 1-position of the azaindole ring makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethyl-4-azaindole typically involves the halogenation of 1-ethyl-4-azaindole. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-1-ethyl-4-azaindole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: Suzuki coupling reactions can be used to attach various aryl or alkyl groups to the azaindole ring.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted azaindoles, which can be further used in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-ethyl-4-azaindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-ethyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are essential for cell growth and proliferation. This makes it a potential candidate for anticancer drug development .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-7-azaindole
- 5-Bromo-7-azaindole
- 7-Chloro-1-ethyl-4-azaindole
Comparison: Compared to other similar compounds, 7-Bromo-1-ethyl-4-azaindole is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can lead to different binding affinities and selectivities towards various molecular targets, making it a valuable compound for targeted drug design .
Eigenschaften
Molekularformel |
C9H9BrN2 |
|---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
7-bromo-1-ethylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-4-8-9(12)7(10)3-5-11-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
JFHRTSTUAKMZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC2=NC=CC(=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


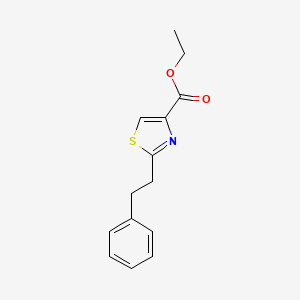
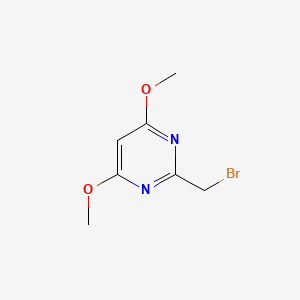
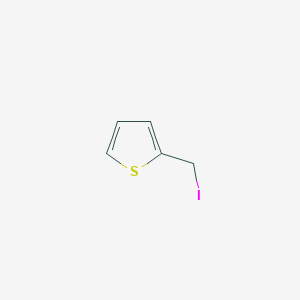


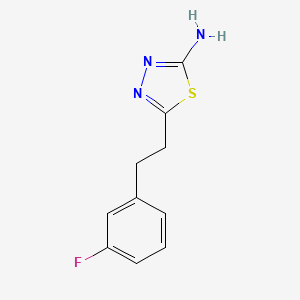
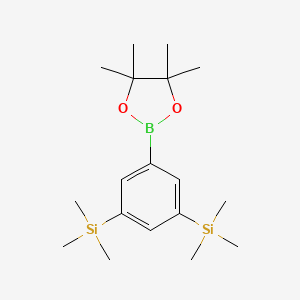
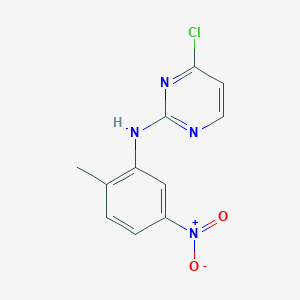
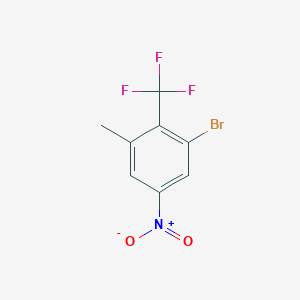
![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)
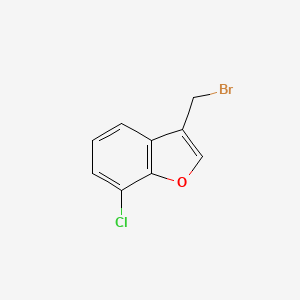
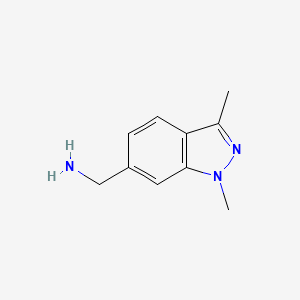
![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)

